molecular formula C10H8N4O2 B3338971 Azobis(pyridine N-oxide) CAS No. 20222-80-4

Azobis(pyridine N-oxide)

Cat. No. B3338971
CAS RN: 20222-80-4
M. Wt: 216.2 g/mol
InChI Key: YBOCAQWZUPHKGJ-UHFFFAOYSA-N
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Description

Azobis(pyridine N-oxide) is a compound with the molecular formula C10H8N4O2 . Pyridine N-oxides, including Azobis(pyridine N-oxide), are a class of mild Lewis bases that can activate certain kinds of Lewis acidic parts of molecules and hence increase reactivity of its nucleophilic part towards various reactions with electrophiles .


Synthesis Analysis

The synthesis of pyridine N-oxides can be achieved through various methods. These include ring transformation, classical oxidations using peracids, the use of metalloorganic oxidizing agents, and cycloaddition reactions . The oxidation of pyridine can be achieved with a number of peracids including peracetic acid and perbenzoic acid .


Molecular Structure Analysis

The molecular structure of pyridine N-oxide and several of its para-substituted compounds have been studied by gas–electron diffraction (GED) . Variation in the substituents gives wide possibilities to chemical modifications of N-oxides and allows to influence their complexing properties .


Chemical Reactions Analysis

Pyridine N-oxides are known to participate in a variety of reactions. They have been used as oxidants under molecular iodine catalysis for the rapid, metal-free dioxygenation of ynamides . They also have the ability to activate Lewis acid parts of molecules, increasing the reactivity of its nucleophilic part towards various reactions with electrophiles .

Scientific Research Applications

Molecular Structure and Solvent Interaction

Azobis(pyridine N-oxide) exhibits different molecular structures depending on the solvent. In non-polar solvents, it assumes a trans-planar conformation with strong conjugation between the π electrons of the heteroaromatic rings and the N-N double bond. However, in polar solvents, while maintaining a center of symmetry, the rings are not coplanar (Muniz-Miranda et al., 2005).

Surface-Enhanced Raman Scattering Studies

Azobis(pyridine N-oxide) demonstrates unique behaviors when adsorbed on silver colloidal nanoparticles. A study involving Raman and UV-visible absorption measurements revealed insights into the adsorption mechanism and molecular arrangement of azobis(pyridine N-oxide) on silver surfaces. These findings are significant for understanding the interactions of azobis(pyridine N-oxide) at the molecular level (Pergolese et al., 2006).

Metallosupramolecular Chemistry

Azobis(pyridine N-oxide) plays a vital role in metallosupramolecular chemistry, particularly in forming coordination polymers with silver ions. These polymers exhibit unique structural properties, functioning as di-bidentate ligands that bridge silver atoms, leading to the formation of low-dimensional and porous coordination compounds (Rajan et al., 2016).

Photoinitiation in Polymerization

N,N'-Diethoxy-4,4'-azobis(pyridinium) hexafluorophosphate, derived from azobis(pyridine N-oxide), acts as a photoinitiator for cationic polymerization. This application is significant in the field of materials science, especially in developing polymers with specific properties and applications (Durmaz et al., 2008).

Electrochemical Behavior

The electrochemical behavior of azobis(pyridine N-oxide) in various solvents, particularly in liquid ammonia, has been studied. This research is crucial for understanding redox reactions and the stability of radical anions formed by azobis(pyridine N-oxide), which can have applications in electrochemistry and energy storage technologies (Herlem & Amerongen, 1980).

Mechanism of Action

Pyridine N-oxide derivatives represent a new class of anti-HIV compounds, for which some members exclusively act through inhibition of HIV-1 reverse transcriptase and thus characteristically behave as non-nucleoside reverse transcriptase inhibitors . Other members act, additionally or alternatively, at a post-integrational event in the replication cycle of HIV, that is, at the level of HIV gene expression .

Safety and Hazards

While specific safety data for Azobis(pyridine N-oxide) is not available, it’s worth noting that pyridine N-oxides should not be released into the environment . They should be handled with personal protective equipment and adequate ventilation to avoid dust formation .

Future Directions

The chemistry and applications of N-oxides have recently received much attention due to their usefulness as synthetic intermediates and their biological importance . They are also useful as protecting groups, auxiliary agents, oxidants, ligands in metal complexes, and catalysts . Future research may focus on exploring these properties further and developing new applications for these compounds.

properties

IUPAC Name

1-oxido-N-[(1-oxopyridin-1-ium-4-ylidene)amino]pyridin-4-imine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O2/c15-13-5-1-9(2-6-13)11-12-10-3-7-14(16)8-4-10/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBOCAQWZUPHKGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=CC1=NN=C2C=C[N+](=O)C=C2)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10174069
Record name Pyridine, 4,4'-azobis-, 1,1'-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10174069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azobis(pyridine N-oxide)

CAS RN

20222-80-4, 58165-83-6
Record name Pyridine, 4,4'-azobis-, 1,1'-dioxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020222804
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azobis(pyridine N-oxide)
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521074
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Azobis(pyridine N-oxide)
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170638
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyridine, 4,4'-azobis-, 1,1'-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10174069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-(1,2-DIAZENEDIYL)BIS-PYRIDINE 1,1'-DIOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z722XT4CBR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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